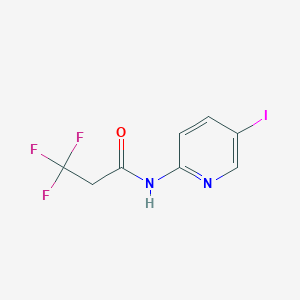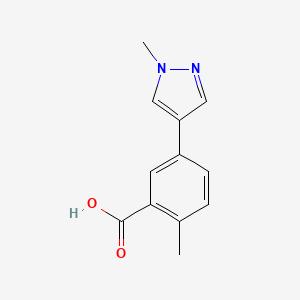
N-(azetidin-3-yl)-2-fluorobenzamide
Descripción general
Descripción
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, they can participate in aza-Michael addition reactions with NH-heterocycles . They can also undergo Suzuki–Miyaura cross-coupling reactions .Aplicaciones Científicas De Investigación
1. Potential Applications in Cancer Treatment
- N-(azetidin-3-yl)-2-fluorobenzamide derivatives have shown promise in cancer treatment. The compound AZD4877, which shares a similar structure, was identified as a potent kinesin spindle protein (KSP) inhibitor, demonstrating excellent biochemical potency and pharmaceutical properties for clinical development. This compound has shown potential in arresting cells in mitosis, leading to cellular death, and exhibiting notable in vivo efficacy against cancer (Theoclitou et al., 2011).
2. Advancements in Imaging Techniques
- Certain derivatives of this compound have been explored for their potential in imaging techniques like Positron Emission Tomography (PET). For instance, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide and its derivatives have shown high affinity and selectivity for sigma receptors, indicating potential use as a PET imaging ligand for sigma receptors in humans (Shiue et al., 1997).
3. Antibacterial Properties
- Research has shown that some fluorobenzamide derivatives, including those with structural similarities to this compound, exhibit promising antibacterial activities. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated notable antimicrobial analogs, highlighting their potential in treating bacterial infections (Desai et al., 2013).
4. Antileishmanial Agents
- Some azetidin-2-ones derivatives have been synthesized and screened for their antileishmanial activity. This indicates potential therapeutic applications of this compound derivatives in treating parasitic infections like leishmaniasis (Singh et al., 2012).
5. Cognitive Enhancers
- Derivatives of this compound, like FK962, have shown cognitive-enhancing actions in rats. These compounds can activate the somatostatinergic nervous system in the hippocampus, suggesting potential therapeutic value for cognitive disorders such as Alzheimer's disease (Tokita et al., 2005).
Propiedades
IUPAC Name |
N-(azetidin-3-yl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRFTUYOAMPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



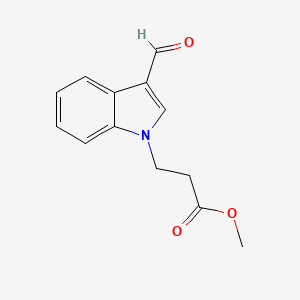
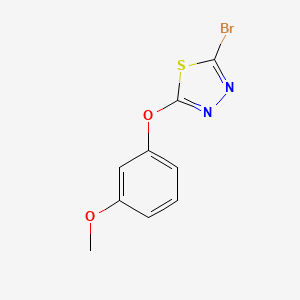

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)
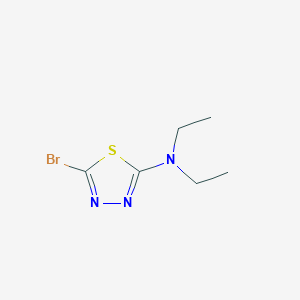


![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)
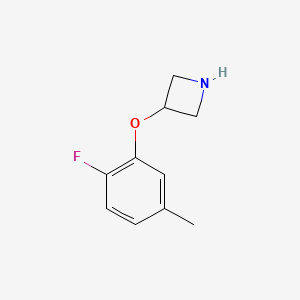
![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
